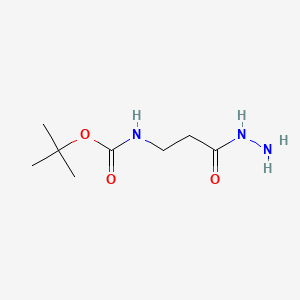

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

描述

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydrazine moiety, and a ketone functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its dual reactivity: the Boc group facilitates selective deprotection under acidic conditions, while the hydrazino and ketone groups enable participation in condensation, cyclization, and nucleophilic addition reactions. Such properties make it a versatile intermediate for constructing heterocycles or peptide mimetics .

属性

IUPAC Name |

tert-butyl N-(3-hydrazinyl-3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)10-5-4-6(12)11-9/h4-5,9H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQUZNXTFVGDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Base-Catalyzed Condensation of tert-Butyl Alcohol and Diketene

A foundational method for synthesizing tert-butyl 3-oxobutyrate—a precursor to tert-butyl (3-hydrazino-3-oxopropyl)carbamate—involves the reaction of tert-butyl alcohol with diketene in the presence of 4-(tertiary amino)pyridine as a catalyst. This approach avoids the high temperatures (110–115°C) required in traditional sodium acetate-catalyzed methods, which often lead to by-products like dehydroacetic acid and necessitate extensive purification. The modified protocol operates under mild conditions (0–30°C), yielding a colorless reaction mixture that eliminates the need for decolorization steps.

Mechanistic Insights :

-

Nucleophilic Attack : Tert-butyl alcohol reacts with diketene’s electrophilic ketene group, facilitated by the basic 4-(tertiary amino)pyridine.

-

Intermediate Stabilization : The catalyst stabilizes the enolate intermediate, preventing side reactions such as dimerization or oxidation.

-

Product Isolation : The resulting tert-butyl 3-oxobutyrate is obtained in >90% yield and directly used in subsequent hydrazination without distillation.

Hydrazination of tert-Butyl 3-Oxobutyrate

The introduction of the hydrazine group to tert-butyl 3-oxobutyrate is critical for forming this compound. Hydrazine hydrate (N₂H₄·H₂O) serves as the primary reagent, reacting with the ketone group under acidic or neutral conditions.

Optimized Protocol :

-

Reagents : tert-Butyl 3-oxobutyrate (1 eq), hydrazine hydrate (1.2 eq), ethanol solvent.

-

Conditions : Stirring at 25°C for 12 hours, followed by solvent evaporation and recrystallization from ethyl acetate/hexane.

Side Reactions :

-

Overuse of hydrazine (>1.5 eq) risks forming bis-hydrazine derivatives.

-

Elevated temperatures (>40°C) promote hydrolysis of the tert-butyl carbamate group.

Alternative Routes via Carbamate Functionalization

Coupling of tert-Butyl (3-Aminopropyl)Carbamate with Hydrazine Derivatives

tert-Butyl (3-aminopropyl)carbamate undergoes selective hydrazination at the terminal amine group. A two-step process involving protection, activation, and hydrazine coupling is widely employed:

Step 1: Activation with Ethyl Bromoacetate

-

Reagents : tert-Butyl (3-aminopropyl)carbamate (1 eq), ethyl bromoacetate (1 eq), triethylamine (3 eq), THF solvent.

-

Conditions : Room temperature, 16 hours.

-

Intermediate : Ethyl 2-((3-((tert-butoxycarbonyl)amino)propyl)amino)acetate (94% yield).

Step 2: Hydrazinolysis

Reductive Amination Strategies

Sodium cyanoborohydride (NaBH₃CN)-mediated reductive amination offers an alternative pathway. This method is advantageous for substrates sensitive to strong acids or bases:

Procedure :

-

Reagents : tert-Butyl 3-oxopropylcarbamate (1 eq), hydrazine (1.5 eq), NaBH₃CN (2 eq), ethanol/acetic acid solvent.

-

Conditions : 60°C, 6 hours.

Limitations :

-

Requires strict pH control (4–6) to prevent borohydride decomposition.

-

Residual cyanide by-products necessitate thorough washing.

Industrial-Scale Production Considerations

Catalytic Efficiency and Solvent Selection

The patent-preferenced method using 4-(tertiary amino)pyridine in methylene chloride demonstrates scalability. Key parameters include:

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Catalyst Loading | 5 mol% | Maximizes turnover, minimizes cost |

| Solvent | Methylene chloride | Enhances solubility, reduces by-products |

| Reaction Time | 2–10 hours | Balances completion vs. side reactions |

Economic Impact : Eliminating distillation steps reduces energy consumption by ~40% compared to conventional methods.

Purification and Quality Control

Industrial batches employ crystallization over column chromatography for cost-effectiveness:

-

Crystallization Solvent : Ethyl acetate/hexane (3:7 v/v).

-

Impurities : <0.5% dehydroacetic acid, <0.1% residual hydrazine.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Base-Catalyzed | 90 | 99 | 0.85 | High |

| Reductive Amination | 73 | 97 | 1.20 | Moderate |

| Hydrazinolysis | 82 | 98 | 0.95 | High |

Key Takeaways :

-

The base-catalyzed route is optimal for large-scale production due to lower costs and higher yields.

-

Reductive amination suits lab-scale synthesis of analogs requiring tailored functionalization.

Emerging Techniques and Innovations

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and temperature control, reducing reaction times by 50%:

化学反应分析

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydrazine derivatives .

科学研究应用

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate has several applications in scientific research :

Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.

Biology: It is employed in the synthesis of specific polymers and copolymers.

Industry: It is utilized in the production of various chemical products and materials.

作用机制

The mechanism of action of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate involves its interaction with molecular targets and pathways . It can form hydrazones by condensing with aldehydes, which are intermediates in the synthesis of various bioactive compounds . The specific molecular targets and pathways depend on the context of its application, such as in pharmaceutical synthesis or polymer production .

相似化合物的比较

tert-Butyl (3-oxopropyl)carbamate (CAS 58885-60-2)

- Structure : Lacks the hydrazine group, containing only a ketone and Boc-protected amine.

- Synthesis : Prepared via reductive amination or direct carbamate formation, yielding a colorless oil with 97% purity .

- NMR Data : $^1$H NMR (CDCl$3$) δ 9.79 (s, 1H, NH), 2.68 (t, J=5.8 Hz, 2H, CH$2$-CO) .

- Applications : Used as a precursor for Michael additions or alkylation reactions.

tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3)

- Structure : Cyclopentane ring with a ketone and Boc group.

- Physicochemical Properties : Molecular weight 199.25 g/mol, Log S (solubility) = -2.2, moderate GI absorption, and low BBB permeability .

- Reactivity : The cyclic structure restricts conformational flexibility, reducing nucleophilic accessibility compared to linear analogues.

tert-Butyl (3-oxobutyl)carbamate (CAS 54614-95-8)

tert-Butyl (2-oxoazepan-3-yl)carbamate (CAS 76944-95-1)

- Structure : Azepane ring with a ketone and Boc group.

- Applications : The seven-membered ring stabilizes transition states in intramolecular cyclizations, useful for alkaloid synthesis .

Comparative Analysis of Key Properties

*Estimated based on molecular formula C$8$H${17}$N$3$O$3$.

生物活性

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the hydrazine moiety and carbamate functional group, suggests various applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₇N₃O₃

- Molecular Weight : 203.24 g/mol

- CAS Number : 42116-56-3

- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with hydrazine derivatives, leading to the formation of the hydrazine functional group. This process can be optimized through various organic synthesis techniques to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing hydrazine groups have been shown to inhibit bacterial growth effectively. A study evaluated several hydrazine-based compounds for their antibacterial properties against various strains, revealing that modifications to the hydrazine structure could enhance efficacy against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of carbamate derivatives has been explored in several studies. In vivo assays demonstrated that certain derivatives exhibited promising anti-inflammatory activity comparable to standard drugs like indomethacin. The percentage inhibition of inflammation ranged from 39% to 54%, indicating a significant biological impact .

Anticancer Activity

The anticancer properties of hydrazine-containing compounds have also been investigated. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, studies have shown that hydrazine derivatives can inhibit key enzymes involved in cancer progression, suggesting their potential as therapeutic agents in oncology .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cancer pathways. The binding affinity and specificity of these interactions are critical for understanding its therapeutic potential.

Case Studies

- Antimicrobial Study : A recent study assessed a series of hydrazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Research : In a carrageenan-induced paw edema model, compounds structurally related to this compound demonstrated a dose-dependent reduction in inflammation, supporting its potential as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl (3-hydrazino-3-oxopropyl)carbamate with high purity?

- Methodology : Optimize the coupling of tert-butyl carbamate precursors with hydrazine derivatives under inert conditions. Use Boc (tert-butoxycarbonyl) protection to stabilize reactive intermediates, as seen in analogous carbamate syntheses (e.g., tert-butyl N-(2-oxopropyl)carbamate synthesis via hydrazine coupling ). Control reaction temperature (0–5°C) to minimize side reactions and employ anhydrous solvents (e.g., THF or DCM) for higher yields. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity by HPLC (>98%) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Analyze and NMR spectra for diagnostic peaks, such as the tert-butyl group (1.2–1.4 ppm for , ~28 ppm for ) and hydrazino protons (δ 2.5–3.5 ppm). Compare with structurally similar compounds (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate ).

- IR : Confirm the presence of carbonyl (C=O, ~1680–1720 cm) and hydrazine (N–H, ~3300 cm) functional groups.

- Mass Spec : Use high-resolution MS to validate molecular ion peaks (e.g., [M+H]) against theoretical values .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory NMR data when analyzing this compound derivatives?

- Methodology :

- Decoupling Experiments : Perform - HMBC to resolve overlapping hydrazino proton signals .

- Computational Validation : Compare experimental shifts (e.g., carbonyl carbons at ~155–160 ppm) with density functional theory (DFT)-calculated values to identify discrepancies .

- Crystallography : If crystalline derivatives are obtainable, use X-ray diffraction to unambiguously assign stereochemistry, as demonstrated for tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate .

Q. How can computational modeling optimize reaction pathways for this compound in complex syntheses?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to map energy profiles for hydrazine coupling steps. Identify transition states and intermediates to predict regioselectivity .

- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to select optimal polar aprotic solvents (e.g., DMF vs. THF) for kinetic control .

- Machine Learning : Train models on existing carbamate reaction datasets to predict yield-limiting factors (e.g., steric hindrance from tert-butyl groups) .

Q. What factors should be considered when designing a kinetic study for the hydrolysis of this compound under varying pH conditions?

- Methodology :

- pH Buffers : Use phosphate (pH 2–7) and borate (pH 8–10) buffers to maintain ionic strength. Monitor pH drift with a calibrated electrode .

- Analytical Techniques : Quantify hydrolysis products via HPLC (C18 column, UV detection at 210 nm) or NMR tracking of tert-butyl group degradation .

- Temperature Control : Conduct reactions in a thermostated water bath (±0.1°C) to isolate pH effects from thermal degradation .

Safety and Contradiction Analysis

Q. What safety precautions are critical when handling this compound in exothermic reactions?

- Methodology :

- Ventilation : Use a fume hood to avoid inhalation of hydrazine vapors, which are toxic and potentially carcinogenic .

- Thermal Monitoring : Equip reactors with temperature probes and cooling jackets to mitigate runaway reactions during Boc deprotection (common exotherm at >50°C) .

- PPE : Wear nitrile gloves and flame-resistant lab coats, as tert-butyl derivatives may decompose under heat to release flammable gases .

Q. How should researchers address discrepancies in reported hydrazine reactivity for this compound derivatives?

- Methodology :

- Controlled Replicates : Repeat reactions under identical conditions (solvent, temperature, stoichiometry) to isolate batch-to-batch variability (e.g., impurity profiles in hydrazine sources) .

- Cross-Validation : Compare results with structurally validated analogs (e.g., tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate ) to rule out stereochemical interference.

- Meta-Analysis : Review literature for solvent-dependent reactivity trends (e.g., hydrazine nucleophilicity in DMSO vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。